5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine
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Overview
Description
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine is a chemical compound with the molecular formula C13H23NS and a molecular weight of 225.39 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, attached to an ethylamine chain. The compound is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine typically involves the reaction of 2-thiopheneethylamine with 5-methylhexan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A simpler analog with similar structural features.
5-Methylhexan-2-amine: Lacks the thiophene ring but shares the hexan-2-amine backbone.
Thiophene derivatives: Compounds containing the thiophene ring but with different substituents.
Uniqueness
5-Methyl-N-(2-(thiophen-2-yl)ethyl)hexan-2-amine is unique due to the combination of the thiophene ring and the hexan-2-amine backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
5-methyl-N-(2-thiophen-2-ylethyl)hexan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-11(2)6-7-12(3)14-9-8-13-5-4-10-15-13/h4-5,10-12,14H,6-9H2,1-3H3 |
InChI Key |
ZSPRFCTYYSKPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
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